![molecular formula C11H12Cl3NO2 B5832749 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as TRIMEB, is a chemical compound that has been widely studied for its potential use in scientific research. TRIMEB is a white crystalline powder that is soluble in organic solvents and has a melting point of 120-122°C.
Mechanism of Action
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide acts as a competitive antagonist for KORs, meaning that it binds to the receptor and prevents the binding of endogenous ligands such as dynorphins. By blocking the activation of KORs, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide can modulate the activity of various signaling pathways that are involved in pain, mood, and addiction.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. In general, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to reduce the activity of KOR-mediated signaling pathways, leading to decreased pain sensitivity, improved mood, and reduced drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its high affinity and selectivity for KORs, which allows for precise modulation of KOR-mediated signaling pathways. Additionally, 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its relatively low water solubility, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several potential future directions for research on 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the role of KORs in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide could be used as a tool to study the underlying mechanisms of these disorders and to develop new treatments. Another potential direction is the development of new analogs of 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide that have improved pharmacokinetic properties and/or selectivity for KORs. These analogs could be used to further refine our understanding of KOR-mediated signaling pathways and to develop new therapeutic agents.
Synthesis Methods
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-methoxyphenyl)ethylamine with chloroacetyl chloride, followed by the reaction of the resulting product with thionyl chloride and then with 2,2,2-trichloroacetamide. The final product is then purified through recrystallization to obtain pure 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide.
Scientific Research Applications
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential use as a selective antagonist for the kappa opioid receptor (KOR). KORs are a type of opioid receptor that are involved in the regulation of pain, mood, and addiction. 2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have high affinity and selectivity for KORs, making it a promising tool for studying the role of KORs in various physiological and pathological processes.
properties
IUPAC Name |
2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNZHWBMZVYENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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